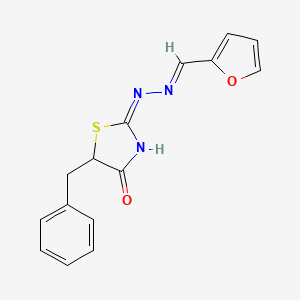

(E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one

Description

Properties

IUPAC Name |

(2E)-5-benzyl-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-14-13(9-11-5-2-1-3-6-11)21-15(17-14)18-16-10-12-7-4-8-20-12/h1-8,10,13H,9H2,(H,17,18,19)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMSPELDKZUYRY-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the following steps:

Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions. This step forms the core thiazolidinone structure.

Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidinone intermediate.

Formation of Hydrazono Moiety: The hydrazono group is formed by the condensation of the thiazolidinone derivative with furan-2-carbaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction of the hydrazono group can yield the corresponding hydrazine derivative.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.

Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The biological activity of (E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. Its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Furan vs. Pyridine-Based Hydrazones

- Compound 8a: (E)-5-Acetyl-2-(((E)-1-(pyridin-2-yl)ethylidene)hydrazono)thiazolidin-4-one Key Differences: Replaces the furan-2-ylmethylene group with a pyridin-2-yl ethylidene moiety. Physical Data: Yield (75%), mp 118–120°C, IR bands at 3330 cm⁻¹ (NH), 1703 cm⁻¹ (C=O) . Bioactivity: Pyridine-containing analogs often show enhanced binding to metalloenzymes due to nitrogen coordination .

Furan vs. Thiophene-Based Hydrazones

- Compound 6c: 3-(Benzo[1,3-d]dioxol-5-yl)-2-((thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one Key Differences: Substitutes furan with thiophene, increasing lipophilicity. Physical Data: Yield (82%), mp 224–226°C, IR bands consistent with thiophene C-S vibrations . Bioactivity: Thiophene derivatives exhibit improved membrane permeability in cytotoxicity assays .

Substitution at Position 5: Benzyl vs. Benzylidene Groups

Benzyl vs. 4-Fluorobenzylidene

- Compound 9a: (E)-5-((E)-4-Fluorobenzylidene)-2-(((E)-1-(pyridin-2-yl)ethylidene)hydrazono)thiazolidin-4-one Key Differences: Benzylidene group introduces a conjugated double bond and fluorine atom. Physical Data: Yield (75%), mp 204–206°C, IR bands at 1692 cm⁻¹ (C=O) . Bioactivity: Fluorinated analogs demonstrate higher metabolic stability and selectivity in kinase inhibition .

Benzyl vs. 3,4-Dimethoxybenzylidene

- Physical Data: Yield (65%), mp 173–175°C, IR bands at 1698 cm⁻¹ (C=O) .

Structural Analogues with Modified Cores

Thiazolidin-4-one vs. Thiazolidin-2-thione

- Compound D4: 3-(2-(Diethylamino)ethyl)-5-(4-ethylbenzylidene)-2-thioxo-thiazolidin-4-one Key Differences: Replaces the 4-oxo group with a thioxo moiety. Bioactivity: Thioxo derivatives exhibit stronger antioxidant activity due to sulfur’s radical scavenging capacity .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

The compound (E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiazolidine core characterized by a five-membered ring containing sulfur and nitrogen atoms, along with a furan moiety and a benzyl substituent. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiazolidinone derivatives on K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cell lines. The results indicated that several derivatives exhibited IC50 values ranging from 8.5 µM to 25.6 µM, demonstrating strong cytotoxicity compared to cisplatin, a standard chemotherapy drug .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 14.9 |

| Compound B | HeLa | 15.1 |

| Compound C | MDA-MB-361 | 12.7 |

| Cisplatin | K562 | 21.5 |

Antimicrobial Activity

Thiazolidinone derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains. The presence of a furan moiety in these compounds has been linked to enhanced antimicrobial activity.

Research Findings

A study reported that certain thiazolidinones demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antiviral Activity

Emerging research suggests that thiazolidinone derivatives may possess antiviral properties as well. Investigations into the antiviral activity of compounds in this class are ongoing, with initial findings indicating potential effectiveness against specific viral strains.

Potential Mechanisms

The antiviral activity may be attributed to the ability of these compounds to inhibit viral replication or entry into host cells. Computational modeling and docking studies are being utilized to predict interactions with viral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.